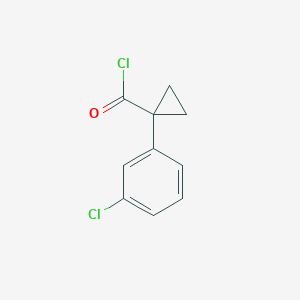

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride

Description

Propriétés

IUPAC Name |

1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTIQKKLOBAJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640621 | |

| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501698-47-1 | |

| Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride, a reactive chemical intermediate with significant potential in synthetic and medicinal chemistry. Due to its nature as a highly reactive acyl chloride, this compound is typically synthesized and utilized in situ. This guide offers a detailed exploration of its synthesis from its carboxylic acid precursor, its predicted physicochemical properties, its expected reactivity profile, and its potential applications in the field of drug discovery and development.

Introduction and Molecular Overview

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is a derivative of cyclopropanecarboxylic acid, featuring a 3-chlorophenyl substituent at the 1-position of the cyclopropane ring. The presence of the highly strained cyclopropane ring, coupled with the reactive acyl chloride functional group, makes this molecule a versatile building block for the synthesis of more complex chemical entities. The 3-chlorophenyl group further modulates the electronic properties and steric profile of the molecule, influencing its reactivity and the properties of its downstream derivatives.

The cyclopropane motif is a highly sought-after structural feature in medicinal chemistry, known to enhance metabolic stability, improve binding affinity to biological targets, and provide conformational rigidity.[1][2] Consequently, intermediates such as 1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride are of considerable interest to researchers in drug development.[3]

Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₀H₈Cl₂O | Derived from its chemical structure. |

| Molecular Weight | 215.08 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light-yellow liquid | Acyl chlorides are typically liquids or low-melting solids.[4] |

| Boiling Point | > 200 °C (with decomposition) | Expected to be higher than related, less substituted compounds. For comparison, cyclopropanecarbonyl chloride has a boiling point of 119 °C.[5] The presence of the chlorophenyl group will significantly increase the boiling point. |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). | Acyl chlorides are generally soluble in inert organic solvents and are highly reactive towards protic nucleophiles.[6] |

| Stability | Moisture sensitive; decomposes in the presence of water. | The acyl chloride functional group is readily hydrolyzed by water to the corresponding carboxylic acid.[6] |

Synthesis of 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride

The most direct and widely used method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[7][8][9] The precursor, 1-(3-chlorophenyl)cyclopropanecarboxylic acid, can be synthesized through various reported methods.[10]

Synthesis of the Precursor: 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid

A common route to this precursor involves the cyclopropanation of a substituted styrene or a related derivative, or through the reaction of a phenylacetonitrile derivative with 1,2-dibromoethane followed by hydrolysis.[10]

Conversion to the Acyl Chloride: A Step-by-Step Protocol

The conversion of 1-(3-chlorophenyl)cyclopropanecarboxylic acid to the target acyl chloride is an efficient process.

Reaction Scheme:

Experimental Protocol:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 1-(3-chlorophenyl)cyclopropanecarboxylic acid (1.0 eq).

-

Reaction Setup: Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thionyl Chloride: To the carboxylic acid, add an excess of thionyl chloride (SOCl₂) (typically 2-3 eq), either neat or in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene. The addition should be performed cautiously at room temperature.

-

Reaction: The reaction mixture is then gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. It is crucial to use an efficient vacuum pump and a cold trap to capture the corrosive vapors.

-

Purification: The resulting crude 1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride can be purified by vacuum distillation. However, due to its high reactivity, it is often used in the next synthetic step without further purification.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The exclusion of water is critical as thionyl chloride and the acyl chloride product are both highly reactive with water.[6]

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and can also serve as the reaction solvent.

-

Reflux: Heating the reaction mixture increases the reaction rate, ensuring a timely completion of the conversion.

-

Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.

Reaction Mechanism Workflow:

[1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride] + Nu-H → [1-(3-chlorophenyl)cyclopropane-1-carbonyl-Nu] + HCl

Caption: Reactivity of the acyl chloride with various nucleophiles.

Reactivity of the Cyclopropane Ring

The cyclopropane ring is characterized by significant ring strain, which can lead to ring-opening reactions under certain conditions. [11]The presence of the electron-withdrawing carbonyl group and the 3-chlorophenyl group can influence the stability and reactivity of the ring. Ring-opening can be initiated by electrophiles, nucleophiles, or radical species, and is often facilitated by Lewis acids or transition metals. [12][13]Under basic conditions, donor-acceptor cyclopropanes can also undergo ring-opening. [14]

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features | Rationale |

| ¹H NMR | Aromatic protons (7.0-7.5 ppm, multiplet), Cyclopropyl protons (1.0-2.0 ppm, multiplets). | The protons on the 3-chlorophenyl ring will appear in the aromatic region. [15][16][17]The diastereotopic protons of the cyclopropane ring will exhibit complex splitting patterns in the aliphatic region. |

| ¹³C NMR | Carbonyl carbon (~170 ppm), Aromatic carbons (125-140 ppm), Cyclopropyl carbons (15-30 ppm). | The carbonyl carbon of an acyl chloride is typically found in this region. The chemical shifts of the aromatic and cyclopropyl carbons are influenced by the substituents. |

| IR Spectroscopy | Strong C=O stretch (~1800 cm⁻¹). | The carbonyl stretch of an acyl chloride is characteristically at a higher wavenumber compared to other carbonyl compounds due to the inductive effect of the chlorine atom. [4][18] |

| Mass Spectrometry | Molecular ion peak (M⁺) and an M+2 peak in a ~3:1 ratio due to the presence of two chlorine atoms. A prominent fragment corresponding to the loss of a chlorine radical to form an acylium ion. | The isotopic pattern of chlorine is a key diagnostic feature. [19]The formation of a stable acylium ion is a common fragmentation pathway for acyl chlorides. [19] |

Applications in Research and Drug Development

The unique structural combination of a cyclopropane ring and a reactive acyl chloride functional group makes 1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride a valuable intermediate for the synthesis of novel organic molecules, particularly in the context of medicinal chemistry.

-

Scaffold for Novel Bioactive Molecules: The cyclopropane unit is a key feature in many approved drugs and clinical candidates, contributing to enhanced potency and improved pharmacokinetic properties. [1][2]This intermediate provides a direct route to introduce the 1-(3-chlorophenyl)cyclopropyl moiety into various molecular scaffolds.

-

Synthesis of Amide and Ester Libraries: The high reactivity of the acyl chloride allows for the rapid and efficient synthesis of diverse libraries of amides and esters by reacting it with a wide range of amines and alcohols. These libraries can then be screened for biological activity.

-

Probes for Chemical Biology: Derivatives of this compound could be used to develop chemical probes to study biological processes, leveraging the specific steric and electronic properties conferred by the substituted cyclopropane ring.

Safety and Handling

As an acyl chloride, 1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride is expected to be a corrosive and moisture-sensitive compound. It will react with water to produce hydrochloric acid, which is corrosive and an irritant. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. All reactions should be conducted under anhydrous conditions.

Conclusion

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride, while likely a transient synthetic intermediate, represents a valuable tool for the construction of complex molecules. Its synthesis from the corresponding carboxylic acid is straightforward, and its reactivity is well-defined by the acyl chloride functional group. The presence of the 1-(3-chlorophenyl)cyclopropyl moiety makes it a particularly attractive building block for the development of novel therapeutic agents, capitalizing on the beneficial properties of the cyclopropane ring in drug design. Further research into the synthesis and reactivity of this and related compounds will undoubtedly continue to enrich the field of medicinal chemistry.

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

-

Acyl Chlorides (A-Level) | ChemistryStudent. ChemistryStudent. [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Inno Pharmachem. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. Scientific Update. [Link]

-

Acyl chloride - Wikipedia. Wikipedia. [Link]

-

20.17: Reactions of Acid Chlorides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

Nucleophilic acyl substitution in acyl chlorides and acid anhydrides - YouTube. YouTube. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Ch20: Spectroscopic Analysis : Acyl Chlorides - University of Calgary. University of Calgary. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. YouTube. [Link]

-

Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps - OrgoSolver. OrgoSolver. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. PubMed. [Link]

-

Tiny molecules, big potential | UNC-Chapel Hill. UNC-Chapel Hill. [Link]

-

How to identify an Acyl Chloride in an IR spectra? : r/chemhelp - Reddit. Reddit. [Link]

-

converting carboxylic acids into acyl (acid) chlorides - Chemguide. Chemguide. [Link]

-

17.07: Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). Patsnap. [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-( p -siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. RSC Publishing. [Link]

-

Infrared Spectroscopy. University of Colorado Boulder. [Link]

-

cyclopropanecarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

1-(3-chlorophenyl)cyclopropane-1-carboxamide (C10H10ClNO) - PubChemLite. PubChem. [Link]

-

1 H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and... - ResearchGate. ResearchGate. [Link]

-

Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction - MDPI. MDPI. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

Reactivity of electrophilic cyclopropanes - ResearchGate. ResearchGate. [Link]

-

NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

L-3-(p-Chlorophenyl)alanine - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Manitoba. [Link]

-

1-(3-CHLOROPHENYL)-3-CYCLOPROPYLPROPAN-2-AMINE - 化学云数据库. 化学云数据库. [Link]

-

Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem. PubChem. [Link]

-

Electronic supplementary information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - MDPI. MDPI. [Link]

-

Synthesis of Cyclopropanecarboxylic Acid - YouTube. YouTube. [Link]

-

Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide - Der Pharma Chemica. Der Pharma Chemica. [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - MDPI. MDPI. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. nbinno.com [nbinno.com]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One) - Oreate AI Blog [oreateai.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. scs.illinois.edu [scs.illinois.edu]

- 18. uobabylon.edu.iq [uobabylon.edu.iq]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Synthetic Utility of 1-(3-chlorophenyl)cyclopropanecarboxylic Acid

Abstract

The cyclopropane ring is a privileged structural motif in medicinal chemistry, valued for its unique conformational, electronic, and metabolic properties.[1] When incorporated into drug candidates, it can enhance potency, improve metabolic stability, and modulate physicochemical properties.[1] This guide focuses on 1-(3-chlorophenyl)cyclopropanecarboxylic acid, a versatile and readily accessible building block, showcasing its synthetic transformations into key functional groups pivotal for drug discovery and development. We will explore robust and scalable protocols for its conversion into amides, ketones, and primary amines, providing detailed mechanistic insights, step-by-step methodologies, and the rationale behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

Introduction: The Value of the Arylcyclopropane Scaffold

Arylcyclopropanes are prevalent in numerous therapeutic areas, featuring in inhibitors of HIV reverse transcriptase, hepatitis C polymerase, and various receptor antagonists.[1] The cyclopropyl group, with its high s-character C-H bonds and strained ring, can act as an electron-donating group, entering into conjugation with adjacent π-systems.[1] This unique electronic nature, combined with its rigid, three-dimensional structure, allows it to serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while introducing novel structural vectors for probing receptor binding pockets.

1-(3-chlorophenyl)cyclopropanecarboxylic acid (CAS No. 124276-34-2) is a particularly useful starting material.[2][3] The carboxylic acid handle is a gateway to a multitude of functional group interconversions, while the 3-chlorophenyl moiety provides a site for further modification (e.g., via cross-coupling reactions) and influences the overall lipophilicity and electronic properties of the molecule. This guide details the preparation of three critical derivatives from this starting material.

Synthesis of Amides: Forging the Backbone of Bioactive Molecules

The amide bond is arguably the most fundamental linkage in peptide and protein structures and is a cornerstone of modern pharmaceuticals. The direct coupling of a carboxylic acid and an amine is challenging due to a competing acid-base reaction that forms an unreactive ammonium carboxylate salt.[4] Therefore, activation of the carboxylic acid is essential. We will explore two primary, field-proven strategies for this transformation.

Strategy 1: Acyl Chloride Formation and Subsequent Amination

This classic, two-step approach involves activating the carboxylic acid by converting the hydroxyl group into an excellent leaving group—a chloride ion. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly electrophilic acyl chloride readily reacts with a wide range of primary and secondary amines to form the desired amide with high efficiency.[4]

Step A: Synthesis of 1-(3-chlorophenyl)cyclopropanecarbonyl chloride

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-(3-chlorophenyl)cyclopropanecarboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) or toluene as the solvent.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) to the stirring suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (approx. 40°C for DCM) and monitor by TLC until the starting material is consumed (typically 1-3 hours).

-

Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude acyl chloride is often used directly in the next step without further purification.

Step B: Amidation

-

In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0°C in an ice bath.

-

Dissolve the crude acyl chloride from Step A in anhydrous DCM and add it dropwise to the cold amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide.

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. 1-(3-chlorophenyl)cyclopropanecarboxylic acid | CAS 124276-34-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. PubChemLite - 1-(3-chlorophenyl)cyclopropanecarboxylic acid (C10H9ClO2) [pubchemlite.lcsb.uni.lu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: Esterification Strategies for 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride

Abstract & Application Context

This application note details the optimized protocols for synthesizing esters from 1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride . This specific building block is a critical scaffold in medicinal chemistry, often serving as a conformationally restricted bioisostere for benzoyl groups in GPCR antagonists (e.g., CB1, mGluR) and kinase inhibitors.[1]

The presence of the gem-disubstituted cyclopropane ring introduces significant steric strain and restricts bond rotation, which is advantageous for locking bioactive conformations but presents a kinetic barrier during nucleophilic acyl substitution. Furthermore, the 3-chlorophenyl substituent exerts an electron-withdrawing inductive effect (

Chemical Analysis: The Steric-Electronic Interface[1]

Successful esterification of this reagent requires understanding the competition between steric hindrance and electronic activation.

Structural Dynamics

-

Steric Shielding: The quaternary carbon at the 1-position (geminal substitution) creates a "neopentyl-like" steric environment.[1] Nucleophilic attack at the carbonyl carbon is hindered by the adjacent cyclopropane ring and the phenyl ring, which are forced into a bisected conformation to minimize strain.

-

Electronic Activation: Unlike a simple aliphatic hindered acid chloride (e.g., pivaloyl chloride), the 3-chlorophenyl group is electron-withdrawing.[1] This destabilizes the carbonyl bond, making the carbon more electrophilic ($ \delta+ $) and more reactive toward nucleophiles than the unsubstituted 1-phenyl analog.

Reaction Pathway

The reaction proceeds via a Nucleophilic Acyl Substitution (NAS) mechanism.[2] To overcome the steric barrier, we utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium ion , which is less sterically hindered and more electrophilic than the free acid chloride.

Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism. The formation of the N-acylpyridinium species is critical for overcoming the steric bulk of the cyclopropane ring.

Experimental Protocols

Method A: The "Gold Standard" (Primary & Secondary Alcohols)

Recommended for: Non-hindered alcohols, scale-up, and general library synthesis.[1]

Reagents:

-

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride (1.0 equiv)

-

Target Alcohol (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

DMAP (0.1 equiv - Catalytic)[1]

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask under nitrogen atmosphere. Add the Target Alcohol (1.1 equiv), TEA (1.5 equiv), and DMAP (0.1 equiv) to anhydrous DCM (0.2 M concentration relative to limiting reagent).

-

Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Although the substrate is hindered, the acid chloride is reactive. Low temperature prevents initial exotherms and side reactions (e.g., ketene formation).

-

Addition: Dissolve 1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours.

-

Checkpoint: Monitor by TLC or LC-MS.[1] The acid chloride converts to the methyl ester (if quenched with MeOH) or hydrolyzes to the acid during sampling. Look for the disappearance of the starting alcohol.

-

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (2x) to remove TEA/DMAP/Pyridinium salts.

-

Wash with Sat. NaHCO₃ (2x) to remove any hydrolyzed acid byproduct.

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

Method B: The "Aggressive Nucleophile" (Tertiary Alcohols & Phenols)

Recommended for: Sterically hindered alcohols, phenols, or low-reactivity substrates.[1]

Reagents:

-

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride (1.1 equiv)

-

Target Alcohol (1.0 equiv)[1]

-

n-Butyllithium (n-BuLi) or LiHMDS (1.05 equiv)[1]

-

Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Protocol:

-

Deprotonation: In a flame-dried flask under Argon, dissolve the Target Alcohol (1.0 equiv) in anhydrous THF . Cool to -78 °C .[3]

-

Alkoxide Formation: Add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete deprotonation.

-

Acylation: Cool back to -78 °C . Add 1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride (1.1 equiv) dropwise.

-

Completion: Allow to warm slowly to room temperature overnight.

-

Quench: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate.

Data Summary & Optimization

| Variable | Method A (Base Catalysis) | Method B (Lithium Alkoxide) |

| Nucleophile Species | Neutral Alcohol (R-OH) | Alkoxide Anion (R-O⁻) |

| Primary/Sec Alcohol Yield | High (>90%) | Moderate (Risk of side reactions) |

| Tertiary Alcohol Yield | Low (<40%) | High (>80%) |

| Key Risk | Hydrolysis if solvents wet | Elimination/Racemization (rare here) |

| Temp Range | 0 °C to RT | -78 °C to RT |

Troubleshooting Guide

-

Problem: Significant hydrolysis (formation of carboxylic acid).

-

Cause: Wet solvents or reagents. Acid chlorides are moisture sensitive.

-

Solution: Distill DCM over CaH₂ or use molecular sieves. Ensure the acid chloride quality (titrate if necessary).

-

-

Problem: Incomplete reaction after 24 hours.

-

Cause: Steric clash between the cyclopropane and the alcohol.

-

Solution: Switch to reflux in Toluene (110 °C) using Pyridine as both base and solvent. The higher temperature overcomes the activation energy barrier of the crowded transition state.

-

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate esterification protocol based on substrate sterics.

Safety & Handling

-

Corrosivity: 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is corrosive and a lachrymator.[1] It reacts violently with water to release HCl gas. All transfers must be done in a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. If the liquid turns cloudy or precipitates white solids, it has likely hydrolyzed to the carboxylic acid.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General mechanism of Nucleophilic Acyl Substitution).[2][5][7][8]

-

Hofmann, T., et al. (2004).[1] Kinetic resolution of amines via esterification. Describes the use of DMAP in hindered systems.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of cyclopropyl esters).

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[9] Journal of Medicinal Chemistry. (Context on the pharmacophore). [9]

-

Sigma-Aldrich. (2023). Cyclopropanecarbonyl chloride Safety Data Sheet. (Safety and handling data).

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Ester synthesis by acylation [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: A Guide to the Large-Scale Synthesis of 1-(3-chlorophenyl)cyclopropane Derivatives

Abstract: The 1-(3-chlorophenyl)cyclopropane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds, including antidepressants and other central nervous system agents.[1][2][3] Its unique conformational rigidity and metabolic stability make it a desirable motif in drug design.[4][5][6][7] This guide provides a detailed examination of robust and scalable synthetic strategies for producing key 1-(3-chlorophenyl)cyclopropane derivatives. Moving beyond bench-scale procedures, we focus on methodologies amenable to kilogram-scale production, emphasizing safety, efficiency, and economic viability. Two primary, field-proven protocols are presented: a Phase-Transfer Catalysis (PTC) route to synthesize 1-(3-chlorophenyl)cyclopropane-1-carbonitrile and a modified Kulinkovich reaction for 1-(3-chlorophenyl)cyclopropan-1-ol. This document is intended for researchers, process chemists, and drug development professionals seeking to implement large-scale manufacturing of these valuable intermediates.

Strategic Considerations for Large-Scale Cyclopropanation

The synthesis of cyclopropanes is a well-established field, yet not all methods are suitable for industrial-scale production. The choice of synthetic route is governed by a multifactorial analysis of safety, reagent cost, atom economy, and the desired functionality on the cyclopropane ring.

-

Transition-Metal Catalyzed Carbene Insertion: Methods using diazo compounds with rhodium, copper, or palladium catalysts are highly efficient and versatile.[8][9][10][11] However, the inherent instability and potential explosiveness of diazo reagents like diazomethane or ethyl diazoacetate pose significant safety risks, often requiring specialized equipment like continuous-flow reactors to mitigate hazards on a large scale.[11][12]

-

Simmons-Smith Cyclopropanation: This classic method utilizes a zinc carbenoid, typically generated from diiodomethane and a zinc-copper couple, to stereospecifically cyclopropanate alkenes.[13][14][15] While reliable, the high cost of diiodomethane and the generation of stoichiometric zinc waste can make it economically challenging for large-scale campaigns.[14] Flow chemistry adaptations can enhance safety and control.[16]

-

Michael-Initiated Ring Closure (MIRC): This broad class of reactions, which includes phase-transfer catalyzed alkylations, involves the addition of a nucleophile to an activated alkene followed by intramolecular cyclization.[17] These methods often use inexpensive reagents and offer excellent scalability and safety profiles, making them highly attractive for industrial applications.[18]

-

Kulinkovich Hydroxycyclopropanation: This reaction provides direct access to cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[19][20][21] It is a powerful method for creating the versatile cyclopropanol functional group, and recent optimizations have improved its scalability and reduced side-product formation.[22]

For the synthesis of 1-(3-chlorophenyl)cyclopropane derivatives, MIRC and Kulinkovich reactions represent a pragmatic balance of efficiency, safety, and cost, providing access to key nitrile and alcohol intermediates, respectively.

Protocol 1: Phase-Transfer Catalyzed Synthesis of 1-(3-chlorophenyl)cyclopropane-1-carbonitrile

This protocol leverages a MIRC reaction under phase-transfer catalysis (PTC) conditions, a robust and highly scalable method that avoids hazardous reagents and expensive catalysts. The reaction proceeds via the alkylation of 3-chlorophenylacetonitrile with 1,2-dibromoethane.

Causality and Rationale: The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), is critical. It facilitates the transport of the hydroxide anion (from the aqueous NaOH) into the organic phase (toluene). This deprotonates the 3-chlorophenylacetonitrile, forming a nucleophilic carbanion. This carbanion then undergoes a tandem dialkylation with 1,2-dibromoethane to form the cyclopropane ring. Toluene is selected as the solvent for its high boiling point, allowing for elevated reaction temperatures to drive the reaction to completion, and its immiscibility with water, which is essential for PTC.

Experimental Protocol

Reagents:

-

3-Chlorophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium Hydroxide (50% w/w aqueous solution)

-

Tetra-n-butylammonium bromide (TBAB)

-

Toluene

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

Equipment:

-

Jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.

-

Addition funnel.

-

Separatory funnel (for work-up).

-

Rotary evaporator.

Procedure:

-

Reactor Setup: Equip a suitable jacketed reactor with an overhead stirrer, condenser, and nitrogen inlet. Ensure the system is inerted with nitrogen.

-

Charge Reagents: To the reactor, add 3-chlorophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), tetra-n-butylammonium bromide (TBAB, 0.05 eq), and toluene (5 mL per gram of nitrile).

-

Stirring and Heating: Begin vigorous stirring (e.g., 300-400 RPM) to ensure efficient mixing of the biphasic system. Heat the reactor contents to 60-65 °C.[18]

-

Base Addition: Slowly add 50% aqueous sodium hydroxide solution (5.0 eq) via an addition funnel over 1-2 hours. An exotherm is expected; maintain the internal temperature below 75 °C by controlling the addition rate and/or using reactor cooling.

-

Reaction Monitoring: After the addition is complete, maintain the reaction at 70 °C for 4-6 hours. Monitor the reaction progress by taking aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS or HPLC until the starting material is consumed (<1%).

-

Work-up - Quenching and Phase Separation: Cool the reaction mixture to room temperature. Carefully add deionized water (10 mL per gram of nitrile) to dissolve the salts. Turn off the stirrer and allow the layers to separate. Drain the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with deionized water (2 x 5 mL/g) and then with brine (1 x 5 mL/g) to remove residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: For high-purity material, the crude oil can be purified by vacuum distillation.

Data & Characterization

| Parameter | Expected Value |

| Typical Yield | 75-85% |

| Purity (by GC) | >95% (after distillation) |

| Appearance | Pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 4H, Ar-H), 1.75 (dd, 2H), 1.50 (dd, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.0, 133.8, 130.2, 128.9, 127.5, 126.8, 121.5 (CN), 18.2, 17.5 |

Protocol 2: Modified Kulinkovich Reaction for 1-(3-chlorophenyl)cyclopropan-1-ol

This protocol provides direct access to 1-(3-chlorophenyl)cyclopropan-1-ol from a readily available ester. The Kulinkovich reaction forms a titanacyclopropane intermediate in situ, which then acts as a 1,2-dianion equivalent.[19]

Causality and Rationale: The reaction is initiated by the reaction of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, with a Grignard reagent like ethylmagnesium bromide. This forms a dialkyltitanium species which undergoes β-hydride elimination and reductive elimination to generate the key titanacyclopropane intermediate.[19] This reactive species adds to the carbonyl of the ester (methyl 3-chlorobenzoate) to form an oxatitanacyclopentane, which rearranges to deliver the cyclopropanol product upon aqueous workup.[19] The use of titanium(IV) isopropoxide or methoxide is preferred for large-scale work as it often leads to cleaner reactions and higher yields compared to other titanium sources.[22] Anhydrous conditions are critical as Grignard reagents and the titanium intermediates are highly sensitive to moisture.

Experimental Protocol

Reagents:

-

Methyl 3-chlorobenzoate

-

Titanium(IV) isopropoxide [Ti(OiPr)₄]

-

Ethylmagnesium bromide (3.0 M in diethyl ether or THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Sodium Sulfate (anhydrous)

Equipment:

-

Jacketed glass reactor with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.

-

Addition funnels (for Grignard reagent and ester solution).

-

Dry ice/acetone condenser (optional, recommended).

Procedure:

-

Reactor Setup: Assemble a reactor under a strict nitrogen atmosphere. All glassware must be oven- or flame-dried before use.

-

Charge Titanium Catalyst: Charge the reactor with anhydrous THF (10 mL per gram of ester) and titanium(IV) isopropoxide (1.2 eq). Cool the solution to -10 °C to 0 °C.

-

Grignard Addition: Add ethylmagnesium bromide (2.2 eq) dropwise via an addition funnel, maintaining the internal temperature below 5 °C. A color change (typically to dark brown or black) will be observed. Stir the mixture for 10-15 minutes at 0 °C after the addition is complete.

-

Ester Addition: In a separate flask, dissolve methyl 3-chlorobenzoate (1.0 eq) in anhydrous THF (2 mL/g). Add this solution dropwise to the reactor over 30-60 minutes, again keeping the internal temperature below 5 °C.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ester.

-

Work-up - Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: This can be a vigorous gas-evolving process.

-

Extraction: After the quench is complete, add ethyl acetate (or diethyl ether) and stir for 15 minutes. Filter the resulting slurry through a pad of Celite® to remove the titanium salts, washing the pad with additional ethyl acetate.

-

Washing and Concentration: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

-

Purification: The crude material can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield the pure cyclopropanol.

Data & Characterization

| Parameter | Expected Value |

| Typical Yield | 65-78% |

| Purity (by HPLC) | >97% (after purification) |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.15 (m, 4H, Ar-H), 2.15 (s, 1H, -OH), 1.10 (dd, 2H), 0.95 (dd, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.2, 134.5, 129.8, 127.5, 126.0, 124.2, 60.5 (C-OH), 18.8 |

Downstream Derivatization Pathways

The primary intermediates synthesized via Protocols 1 and 2 are versatile building blocks for a range of other important derivatives.

-

From the Carbonitrile: The nitrile group can be readily hydrolyzed under either acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O, followed by acidification) conditions to yield 1-(3-chlorophenyl)cyclopropanecarboxylic acid . This acid is a common precursor for forming amides and esters.[23]

-

From the Cyclopropanol: The tertiary alcohol can be oxidized using standard reagents (e.g., PCC, Swern, or Dess-Martin periodinane) to yield the corresponding ketone, which can serve as another point for chemical modification.

Large-Scale Safety Considerations

-

Phase-Transfer Catalysis: The use of 50% NaOH is highly corrosive. Personnel must wear appropriate PPE, including chemical-resistant gloves, splash goggles, and face shields. The reaction is exothermic, and a reliable reactor cooling system is mandatory to prevent thermal runaway.

-

Kulinkovich Reaction: Grignard reagents are pyrophoric and react violently with water. This protocol must be conducted under a strictly inert atmosphere (nitrogen or argon). The quenching step is highly exothermic and can release flammable gases (ethane); it must be performed slowly and with adequate cooling and ventilation.

-

Diazomethane (Alternative Route): If a process requires the use of diazomethane, it should only be handled by experienced personnel in a dedicated, well-ventilated hood behind a blast shield.[24][25] Diazomethane is toxic, carcinogenic, and can explode unpredictably from shock, light, or contact with rough surfaces.[12][26] Specialized glassware with fire-polished joints is required.[26][27] Whenever possible, less hazardous alternatives like (trimethylsilyl)diazomethane should be considered.[12][24]

References

-

DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. Available at: [Link]

-

Enantioselective Cyclopropanation of a Wide Variety of Olefins Catalyzed by Ru(II)–Pheox Complexes. Accounts of Chemical Research. Available at: [Link]

-

DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Publications. Available at: [Link]

-

An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. PubMed. Available at: [Link]

-

Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. ACS Publications. Available at: [Link]

-

Standard Operating Procedure: Diazomethane. University of Connecticut. Available at: [Link]

-

Standard Operating Procedure for Using Diazomethane. University of Missouri. Available at: [Link]

-

Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library. Available at: [Link]

-

Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available at: [Link]

-

Diazomethane. Organic Syntheses. Available at: [Link]

-

Diazomethane. University of Illinois Urbana-Champaign Division of Research Safety. Available at: [Link]

-

Rh(III)-Catalyzed Cyclopropanation of Unactivated Olefins Initiated by C–H Activation. National Institutes of Health. Available at: [Link]

-

Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group at the University of Alberta. Available at: [Link]

-

Cyclopropanation reactions by a class I unspecific peroxygenase. RSC Publishing. Available at: [Link]

-

Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. Available at: [Link]

-

Photoredox/copper-catalyzed formal cyclopropanation of olefins. RSC Publishing. Available at: [Link]

-

1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acid Derivatives. A New Series of Potential Antidepressants. PubMed. Available at: [Link]

-

Pd/C catalytic cyclopropanation of polycyclic olefins for synthesis of high‐energy‐density strained fuels. ResearchGate. Available at: [Link]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available at: [Link]

- Process for the production of cyclopropane derivatives.Google Patents.

-

Olefin Cyclopropanation Catalyzed by Iridium(III) Porphyrin Complexes. ACS Publications. Available at: [Link]

-

Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. National Institutes of Health. Available at: [Link]

-

Simmons–Smith reaction. Wikipedia. Available at: [Link]

-

Kulinkovich reaction. Wikipedia. Available at: [Link]

-

The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Organic Chemistry Portal. Available at: [Link]

-

Cyclopropanations in Syntheses. ETH Zürich. Available at: [Link]

-

Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

-

Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. RSC Publishing. Available at: [Link]

-

Visible light-mediated 1,3-acylative chlorination of cyclopropanes employing benzoyl chloride as bifunctional reagents in NHC catalysis. ChemRxiv. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

- Cyclopropane derivatives, pharmaceutical compositions containing them and processes for their production.Google Patents.

-

Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. National Institutes of Health. Available at: [Link]

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. ACS Publications. Available at: [Link]

-

Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Available at: [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. Available at: [Link]

-

Electronic supplementary information. The Royal Society of Chemistry. Available at: [Link]

-

NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Available at: [Link]

-

Highly electophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. Beilstein Archives. Available at: [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

- 1. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0039771B1 - Cyclopropane derivatives, pharmaceutical compositions containing them and processes for their production - Google Patents [patents.google.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rh(III)-Catalyzed Cyclopropanation of Unactivated Olefins Initiated by C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2010055106A1 - Process for the production of cyclopropane derivatives - Google Patents [patents.google.com]

- 12. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 13. mdpi.com [mdpi.com]

- 14. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. repositorio.uam.es [repositorio.uam.es]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 20. ethz.ch [ethz.ch]

- 21. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 22. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 24. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 25. ehs.unm.edu [ehs.unm.edu]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

Application of 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride in medicinal chemistry

Application Note: Strategic Utilization of 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride (hereafter referred to as 3-Cl-CPCC ) is a high-value divergent intermediate used to introduce the 1-arylcyclopropyl moiety into drug scaffolds.[1]

In modern drug design, this scaffold serves two critical bioisosteric functions:

-

Conformational Locking: The cyclopropane ring rigidly constrains the vector of the phenyl ring relative to the carbonyl/amine substituents, often mimicking the bioactive conformation of flexible phenethylamines or benzylamides while reducing entropic penalties upon binding.

-

Metabolic Blocking: The quaternary carbon at the 1-position blocks benzylic oxidation (a common clearance pathway for alkyl-benzenes), significantly extending the half-life (

) of the parent molecule.[1]

Primary Applications:

-

CNS Agents: Precursor to 1-(3-chlorophenyl)cyclopropylamine , a conformationally restricted bioisostere of 3-chlorophenethylamine (a scaffold found in monoamine reuptake inhibitors).[1]

-

Sigma-1 Receptor Ligands: The 1-phenylcyclopropane core is a privileged structure for high-affinity

ligands used in antitussive and neuroprotective research. -

NK1 & CB1 Antagonists: Used to synthesize sterically hindered carboxamides that resist hydrolysis.

Part 2: Chemical Profile & Handling

| Property | Specification |

| CAS Number | (Derivative of Acid CAS: 85976-54-1) |

| Molecular Formula | C |

| Molecular Weight | 215.08 g/mol |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| Reactivity | High electrophilicity; prone to hydrolysis.[1][2][3] Reacts violently with nucleophiles (amines, alcohols). |

| Storage | Store under inert atmosphere (Ar/N |

Safety Warning: 3-Cl-CPCC is a lachrymator and corrosive. All protocols involving this reagent must be performed in a fume hood. When using sodium azide (Protocol 2), blast shields are mandatory due to the risk of acyl azide explosion.[1]

Part 3: Experimental Protocols

Workflow A: Synthesis of the Activated Scaffold (3-Cl-CPCC)

Rationale: Commercial supplies of the acid chloride are often degraded. Fresh preparation from the carboxylic acid is recommended for high-yielding downstream coupling.

Reagents:

-

1-(3-Chlorophenyl)cyclopropane-1-carboxylic acid (1.0 equiv)

-

Oxalyl chloride (1.2 equiv)

-

DMF (catalytic, 2-3 drops)[1]

-

Dichloromethane (DCM), anhydrous[1]

Procedure:

-

Charge a flame-dried round-bottom flask with the carboxylic acid and anhydrous DCM (0.5 M concentration).

-

Cool to 0°C under N

atmosphere. -

Add catalytic DMF, followed by the dropwise addition of oxalyl chloride. Caution: Gas evolution (CO, CO

, HCl).[1] -

Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.

-

Validation: Aliquot 50 µL into MeOH; check TLC/LCMS for complete conversion to the methyl ester (methanolysis product).

-

Concentrate in vacuo to remove excess oxalyl chloride. The resulting crude oil (3-Cl-CPCC ) is used immediately.[1]

Workflow B: The "Gateway" Reaction (Curtius Rearrangement)

Application: Synthesis of 1-(3-chlorophenyl)cyclopropylamine . Context: This amine is a "privileged structure" in CNS drug discovery, acting as a rigid analog of neurotransmitters. The Curtius rearrangement is the most reliable route to install the amine on this sterically hindered quaternary center.

Reagents:

-

Crude 3-Cl-CPCC (from Workflow A)

-

Sodium Azide (NaN

) (1.5 equiv)[1] -

Toluene (Anhydrous)[1]

-

tert-Butanol (excess) or Benzyl alcohol (for Cbz protection)[1]

Step-by-Step Protocol:

-

Acyl Azide Formation: Dissolve crude 3-Cl-CPCC in acetone at 0°C. Add an aqueous solution of NaN

(1.5 equiv) dropwise.[1] Stir vigorously for 1 hour. -

Extraction: Extract with cold toluene. Dry the organic layer over MgSO

at <10°C. Critical: Do not concentrate the acyl azide to dryness due to explosion hazard. -

Rearrangement (Isocyanate Formation): Heat the toluene solution to 90°C. Evolution of N

gas indicates the formation of the isocyanate. -

Trapping (Carbamate Synthesis): Once N

evolution ceases (~1 hour), add excess tert-butanol and reflux for 4 hours. -

Deprotection (Amine Salt): Cool to room temperature and concentrate. Treat the residue with 4M HCl in dioxane.

-

Isolation: Filter the resulting white precipitate.

-

Yield Target: >75% over 3 steps.

-

Product: 1-(3-chlorophenyl)cyclopropan-1-amine hydrochloride.[1]

-

Workflow C: Library Generation (Amide Coupling)

Application: Synthesis of NK1/CB1 receptor antagonist candidates.[4] Rationale: The steric bulk of the cyclopropane ring makes standard couplings (EDC/NHS) sluggish. The acid chloride route ensures complete conversion.

Reagents:

-

3-Cl-CPCC (1.0 equiv)[1]

-

Amine partner (e.g., 4-fluorobenzylamine) (1.1 equiv)[1]

-

Triethylamine (Et

N) or DIPEA (2.0 equiv) -

DMAP (10 mol% - Critical for sterically hindered substrates)

Procedure:

-

Dissolve the amine partner and Et

N in DCM at 0°C. -

Add DMAP (nucleophilic catalyst).[1]

-

Add a solution of 3-Cl-CPCC in DCM dropwise.

-

Warm to room temperature and stir for 4 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO

. -

Purification: Recrystallize from EtOAc/Hexanes (Flash chromatography is often unnecessary due to the cleanliness of the acid chloride route).

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent utility of 3-Cl-CPCC , highlighting the Thorpe-Ingold Effect (angle compression) that stabilizes the cyclopropane radical during metabolic processing and facilitates the Curtius rearrangement.

Caption: Divergent synthesis from 3-Cl-CPCC. The Curtius Rearrangement (Yellow path) accesses the privileged amine scaffold, while direct amidation (Green path) yields metabolically stable GPCR ligands.[1]

Part 5: Analytical Data Summary

Expected Data for 1-(3-chlorophenyl)cyclopropanecarboxamides:

| Assay | Characteristic Signal | Interpretation |

| Cyclopropyl methylene protons. Distinctive AA'BB' system due to ring constraint. | ||

| Carbonyl Carbon. Shifts upfield slightly compared to acyclic analogs due to ring strain.[1] | ||

| Quaternary C1. The diagnostic signal for the gem-disubstituted center. | ||

| IR Spectroscopy | 1640–1660 cm | Amide I Band. Often sharper than aliphatic amides.[1] |

References

-

Synthesis of 1-Arylcyclopropanecarboxylic Acids

-

Curtius Rearrangement Protocols for Cyclopropanes

-

Medicinal Utility of Arylcyclopropanes (Sigma Ligands)

-

Bioisosteric Properties of Cyclopropanes

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. TWI382975B - Process for preparing 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. preprints.org [preprints.org]

- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Preparation of Potential Enzyme Inhibitors Using Cyclopropane Intermediates

Introduction: The Unique Potential of the Cyclopropane Ring in Enzyme Inhibition

The cyclopropane ring, a three-membered carbocycle, is far more than a mere structural curiosity. Its inherent ring strain and unique electronic properties bestow upon it a reactivity profile that has been increasingly exploited in the design of sophisticated enzyme inhibitors.[1] In medicinal chemistry, the incorporation of a cyclopropane moiety can lead to enhanced metabolic stability, improved binding affinity, and the ability to act as a conformationally restricted scaffold or a bioisostere for other functional groups.[2][3][4] This guide provides a comprehensive overview of the strategic use of cyclopropane intermediates in the synthesis of potential enzyme inhibitors, detailing both the underlying principles and practical methodologies for their preparation and evaluation.

The utility of cyclopropanes in inhibitor design stems from several key characteristics:

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to an enzyme's active site.[5] This can lead to a significant increase in binding affinity and potency.

-

Bioisosterism: Cyclopropane rings can serve as effective bioisosteres for various functional groups, including alkenes, gem-dimethyl groups, and even phenyl rings.[2][3][4][6] This allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, without compromising its interaction with the target enzyme.

-

Reactive Potential: The strained C-C bonds of the cyclopropane ring can be susceptible to nucleophilic attack, particularly when activated by adjacent functional groups. This property can be harnessed to design mechanism-based or covalent inhibitors that form an irreversible bond with the target enzyme, leading to prolonged or permanent inactivation.[7][8][9][10]

-

Transition State Analogs: The tetrahedral geometry of a substituted cyclopropane can mimic the transition state of certain enzymatic reactions, allowing it to bind to the enzyme's active site with high affinity.[11]

This document will explore the practical application of these principles, providing researchers with the foundational knowledge and detailed protocols to embark on the synthesis and evaluation of novel cyclopropane-based enzyme inhibitors.

Part 1: Synthetic Strategies for Accessing Key Cyclopropane Intermediates

The synthesis of functionalized cyclopropanes is a cornerstone of this field. A variety of methods have been developed, ranging from classical organic reactions to modern biocatalytic approaches.

Metal-Catalyzed Cyclopropanation Reactions

Transition metal-catalyzed reactions are among the most powerful and versatile methods for constructing cyclopropane rings. Rhodium(II) and copper(I) complexes are frequently employed to catalyze the decomposition of diazo compounds and their subsequent addition to alkenes.

A particularly effective approach for creating enantiomerically enriched cyclopropanes involves the use of chiral rhodium(II) catalysts.[12] This method is instrumental in synthesizing diastereomerically pure compounds, which is crucial for evaluating their biological activity.[12]

Workflow for Rhodium-Catalyzed Intramolecular Cyclopropanation:

Caption: Rhodium-catalyzed intramolecular cyclopropanation workflow.

Biocatalytic and Chemoenzymatic Approaches

The demand for stereochemically pure building blocks has driven the development of enzymatic methods for cyclopropanation. Engineered enzymes, such as modified cytochrome P450s and protoglobins, can catalyze cyclopropanation reactions with high diastereoselectivity and enantioselectivity.[13][14] These biocatalytic approaches offer a green and efficient alternative to traditional chemical methods.

A powerful strategy involves a chemoenzymatic approach, where an enzymatic cyclopropanation is followed by chemical derivatization.[15][16] This allows for the rapid generation of diverse libraries of enantiopure cyclopropane-containing compounds from a common chiral intermediate.[15][16]

Chemoenzymatic Workflow for Diverse Cyclopropane Synthesis:

Caption: Chemoenzymatic synthesis of diverse cyclopropane derivatives.

Part 2: Mechanisms of Enzyme Inhibition by Cyclopropane-Containing Molecules

Understanding the mechanism by which a cyclopropane-containing molecule inhibits an enzyme is crucial for rational drug design. Several distinct mechanisms have been identified.

Mechanism-Based Inactivation (Suicide Inhibition)

Cyclopropylamines are a classic example of mechanism-based inhibitors, particularly for enzymes like cytochrome P450s and monoamine oxidases.[7][8][17][18] The enzymatic oxidation of the cyclopropylamine can lead to the formation of a reactive intermediate that covalently modifies the enzyme, leading to its irreversible inactivation.

Proposed Mechanism of Cytochrome P450 Inactivation by Cyclopropylamines:

Caption: Mechanism of cytochrome P450 inactivation.

Covalent Inhibition via Strain-Enabled Electrophiles

The inherent ring strain of cyclopropanes can be exploited to create "latent electrophiles" that become reactive upon binding to the target protein.[9] By introducing electron-withdrawing groups, the cyclopropane ring can be activated for nucleophilic attack by residues such as cysteine in the enzyme's active site.[9][10] This strategy allows for the development of highly selective covalent inhibitors.

Non-Covalent Inhibition

Cyclopropane-containing molecules can also act as potent non-covalent inhibitors. Their rigid structure can be used to mimic the conformation of a natural substrate or a transition state, leading to tight binding in the enzyme's active site.[5][11] For example, in the design of inhibitors for coronavirus 3C-like proteases, a cyclopropyl moiety was successfully used to access a hydrophobic pocket in the enzyme's active site, significantly increasing potency.[19][20]

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative cyclopropane intermediate and its subsequent evaluation as an enzyme inhibitor.

Protocol 1: Synthesis of a Chiral Cyclopropylboronate Intermediate via Biocatalysis

This protocol is adapted from the chemoenzymatic approach for generating diverse cyclopropane building blocks.[15][16]

Materials:

-

Engineered Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) variant

-

Vinyl boronic acid pinacol ester

-

Ethyl diazoacetate (EDA)

-

Phosphate buffer (pH 8.0)

-

Ethyl acetate

-

Sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enzyme Reaction Setup: In a suitable reaction vessel, dissolve the vinyl boronic acid pinacol ester in a minimal amount of a water-miscible co-solvent. Add this solution to the phosphate buffer containing the engineered RmaNOD variant.

-

Initiation of Reaction: Add ethyl diazoacetate to the reaction mixture. The reaction should be stirred at a controlled temperature (e.g., 25 °C).

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, extract the reaction mixture with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired chiral cyclopropylboronate intermediate.

-

Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity. The enantiomeric and diastereomeric excess can be determined by chiral HPLC or GC analysis.

Protocol 2: Evaluation of Enzyme Inhibitory Activity

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a potential cyclopropane-based inhibitor.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme assay

-

Cyclopropane-containing test compound

-

Control inhibitor (if available)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compound in the appropriate buffer.

-

Assay Setup: In a 96-well microplate, add the buffer solution, the test compound at various concentrations (serial dilutions), and the enzyme.

-

Pre-incubation: Incubate the enzyme and test compound mixture for a specific period to allow for binding. For potential covalent inhibitors, this pre-incubation time is critical.

-

Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Measurement of Activity: Measure the rate of the enzymatic reaction using a microplate reader. The method of detection will depend on the specific assay (e.g., absorbance, fluorescence).

-

Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.

Quantitative Data Summary:

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |

| Example 1 | SARS-CoV-2 3CLpro | 11 | Covalent |

| Example 2 | MERS-CoV 3CLpro | 70 | Covalent |

| Example 3 | Cytochrome P450 | Varies | Mechanism-Based |

Note: The IC50 values presented are for illustrative purposes and are based on reported data for potent cyclopropane-based inhibitors.

Conclusion and Future Perspectives

The use of cyclopropane intermediates represents a powerful and versatile strategy in the design and synthesis of novel enzyme inhibitors. The unique structural and electronic properties of the cyclopropane ring offer a multitude of opportunities to enhance potency, selectivity, and pharmacokinetic properties. As synthetic methodologies, particularly in the realm of biocatalysis and chemoenzymatic synthesis, continue to advance, the accessibility and diversity of cyclopropane-containing building blocks will undoubtedly expand.[14][15][16][21] This will pave the way for the discovery of a new generation of highly effective and targeted therapeutics for a wide range of diseases. The continued exploration of cyclopropane-derived reactive intermediates also holds significant promise for the development of novel covalent probes and drugs.[9][22]

References

-

Chackalamannil, S., et al. (2008). Cyclopropane-derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors. PubMed. Available at: [Link]

-

Noton, T., et al. (2020). Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. PMC. Available at: [Link]

-

Zhang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry. Available at: [Link]

-

Noton, T., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ResearchGate. Available at: [Link]

-

Noton, T., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. NSF Public Access Repository. Available at: [Link]

-

Hanzlik, R. P., & Tullman, R. H. (1982). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society. Available at: [Link]

-

Noton, T., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PMC. Available at: [Link]

-

Dampalla, C. S., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science. Available at: [Link]

-

McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. Available at: [Link]

-

Martin, S. F., & Austin, R. E. (1991). Design and synthesis of substituted cyclopropanes as conformationally restrained dipeptide mimics. Wikimedia Commons. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). Innovations in Cyclopropane Chemistry: Insights for Chemical R&D and Procurement. Available at: [Link]

-

Various Authors. (Date not available). Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. Available at: [Link]

-

Chemspace. (Date not available). Bioisosteric Replacements. Available at: [Link]

-

Scott, J. S., & Williams, G. D. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. Available at: [Link]

-

Yang, Y., et al. (2024). Proteome-wide Ligand and Target Discovery by Using Strain-Enabled Cyclopropane Electrophiles. PubMed. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (Date not available). Methyl Cyclopropane Carboxylate: A Versatile Intermediate for Pharmaceuticals and Organic Synthesis. Available at: [Link]

-

Dampalla, C. S., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Publications. Available at: [Link]

-

Dampalla, C. S., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. PMC. Available at: [Link]

-

Liu, H. W., & Walsh, C. T. (2007). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC. Available at: [Link]

-

Edmondson, D. E., & Bighash, S. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

-

Zhang, T., et al. (2023). Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. ResearchGate. Available at: [Link]

-

Macdonald, T. L., et al. (1982). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. ACS Publications. Available at: [Link]

-

Ghattas, M. I., et al. (2008). Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. PubMed. Available at: [Link]

-

Chung, A. E., & Law, J. H. (1964). BIOSYNTHESIS OF CYCLOPROPANE COMPOUNDS. VI. PRODUCT INHIBITION OF CYCLOPROPANE FATTY ACID SYNTHETASE BY S-ADENOSYLHOMOCYSTEINE AND REVERSAL OF INHIBITION BY A HYDROLYTIC ENZYME. PubMed. Available at: [Link]

-

Zhang, T., et al. (2023). Covalent inhibition by a natural product-inspired latent electrophile. bioRxiv. Available at: [Link]

-

Ye, M., et al. (2018). Methods for synthesis of cyclopropane derivatives. ResearchGate. Available at: [Link]

-

Shaffer, C. L., et al. (2001). Revised mechanism for inactivation of mitochondrial monoamine oxidase by N-cyclopropylbenzylamine. Biochemistry. Available at: [Link]

-

Lonsdale, R., & Ward, R. A. (2018). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry. Available at: [Link]

-

Wikipedia. (Date not available). Transition state analog. Available at: [Link]

-

Zhang, T., et al. (2023). Covalent inhibition by a natural product-inspired latent electrophile. bioRxiv. Available at: [Link]

-

O'Hagan, D., & Rzepa, H. S. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Available at: [Link]

-

Noton, T., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis. Available at: [Link]

-

Dcosta, C. J. (Date not available). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]

-

Mao, R., et al. (2022). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. ResearchGate. Available at: [Link]

-

Nakagawa, H., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. Available at: [Link]

-

Jones, S., et al. (2018). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. Available at: [Link]

-

Hashimoto, H., et al. (1998). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. PubMed. Available at: [Link]

-

Zottola, M. A. (2011). Cyclopropane Derived Reactive Intermediates. ResearchGate. Available at: [Link]

-

Nakao, K., et al. (2013). Design and synthesis of the stabilized analogs of belactosin A with the unnatural cis-cyclopropane structure. PubMed. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem-space.com [chem-space.com]

- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 5. Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]